![molecular formula C36H41N9O10 B12732638 H-Pyr-His-Trp-Ser-Tyr-Gly-OH CAS No. 38482-70-1](/img/structure/B12732638.png)
H-Pyr-His-Trp-Ser-Tyr-Gly-OH
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Overview
Description
H-Pyr-His-Trp-Ser-Tyr-Gly-OH is a synthetic peptide composed of six amino acids: pyroglutamic acid (Pyr), histidine (His), tryptophan (Trp), serine (Ser), tyrosine (Tyr), and glycine (Gly). This peptide sequence is significant in various biochemical and medical research fields due to its structural and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Pyr-His-Trp-Ser-Tyr-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
H-Pyr-His-Trp-Ser-Tyr-Gly-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.
Substitution: Various chemical reagents, such as acylating agents or alkylating agents, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
Pharmacological Applications
The compound H-Pyr-His-Trp-Ser-Tyr-Gly-OH is structurally related to several bioactive peptides, including gonadotropin-releasing hormone (GnRH) analogues, which are used in the treatment of hormone-dependent conditions such as prostate cancer. Research indicates that modifications to peptide sequences can enhance their efficacy and specificity in targeting hormonal pathways .
Case Study: GnRH Analogues
- Objective: To assess the efficacy of GnRH analogues in clinical settings.
- Findings: These analogues have shown significant effectiveness in managing advanced prostate cancer, demonstrating the importance of peptide modifications in drug development .
Bioconjugation Techniques
Recent advancements in bioconjugation techniques have highlighted the ability to selectively modify peptides containing tryptophan and tyrosine residues. The electrochemical methods developed for tryptophan-selective bioconjugation allow for the modification of peptides like this compound under mild conditions, which is crucial for maintaining biological activity .
Case Study: Electrochemical Tryptophan-Selective Bioconjugation
- Method: Utilization of electrochemical processes to achieve selective modifications.
- Results: Achieved high yields of modified peptides while minimizing side reactions, showcasing a scalable approach for producing chemically modified biologics .
Drug Delivery Systems
Peptides such as this compound are being explored for their potential in targeted drug delivery systems. The unique properties of amino acids like tyrosine allow for specific targeting and delivery mechanisms, enhancing therapeutic effects while reducing side effects .
Case Study: Targeted Drug Delivery
- Application: Development of drug delivery systems that utilize peptide conjugates.
- Outcome: Improved selectivity and efficiency in delivering therapeutic agents to target cells, as demonstrated in various preclinical studies .
Biomaterials Development
The incorporation of peptides into biomaterials is another promising application. The structural properties of this compound can be utilized to create materials that mimic biological environments, which is essential for tissue engineering and regenerative medicine.
Case Study: Peptide-Based Biomaterials
- Focus: Creating scaffolds using peptide sequences for tissue regeneration.
- Findings: Peptide-based materials have shown enhanced biocompatibility and support for cell growth, indicating their potential use in regenerative therapies .
Summary of Research Findings
The following table summarizes key research findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of H-Pyr-His-Trp-Ser-Tyr-Gly-OH involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions, leading to conformational changes and subsequent biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Triptorelin: A synthetic decapeptide analog of luteinizing hormone-releasing hormone (LHRH) used in prostate cancer treatment.
Goserelin: Another LHRH analog used in hormone therapy for cancer.
Leuprorelin: An LHRH agonist used in the treatment of hormone-sensitive cancers.
Uniqueness
H-Pyr-His-Trp-Ser-Tyr-Gly-OH is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. Unlike other similar peptides, it may exhibit unique binding affinities and biological activities, making it valuable for specific research and therapeutic applications.
Biological Activity
H-Pyr-His-Trp-Ser-Tyr-Gly-OH is a synthetic peptide that consists of a sequence of six amino acids: Pyrrolidine (Pyr), Histidine (His), Tryptophan (Trp), Serine (Ser), Tyrosine (Tyr), and Glycine (Gly). This compound has attracted attention due to its potential biological activities, particularly in neuropeptide signaling and hormonal regulation. Its molecular formula is C36H41N9O10, and it features various functional groups that contribute to its reactivity and interactions within biological systems .
Structural Characteristics
The structural complexity of this compound allows for unique binding affinities with various receptors, which may influence its biological activities. The peptide's synthesis typically employs solid-phase peptide synthesis techniques, allowing for precise control over the sequence and modifications that can enhance its pharmacological properties .
Biological Activities
This compound exhibits several noteworthy biological activities:
- Neuropeptide Signaling : It plays a role in modulating neuropeptide signaling pathways, which are crucial for various physiological processes, including pain perception, stress response, and hormonal regulation .
- Hormonal Regulation : The compound has been explored for its potential to interact with hormone receptors, influencing the release of hormones such as luteinizing hormone and follicle-stimulating hormone from the pituitary gland .
- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant effects, potentially protecting cells from oxidative stress .
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. This binding leads to conformational changes that trigger downstream biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Table 1: Summary of Biological Activities
Activity | Description |
---|---|
Neuropeptide Signaling | Modulates pathways related to pain perception and stress response |
Hormonal Regulation | Influences release of key reproductive hormones |
Antioxidant Effects | Potential protective effects against oxidative stress |
Case Study: Hormonal Regulation
In a study investigating the effects of this compound on reproductive health, researchers found that the peptide acted as an agonist for luteinizing hormone-releasing hormone receptors. This interaction stimulated the secretion of luteinizing hormone and follicle-stimulating hormone in vitro, suggesting its potential therapeutic applications in treating reproductive disorders .
Case Study: Neuroprotective Effects
Another study examined the neuroprotective role of this compound in models of neurodegenerative diseases. The peptide demonstrated significant protective effects on neuronal cells exposed to oxidative stress, indicating its potential utility in developing treatments for conditions like Parkinson's disease .
Properties
CAS No. |
38482-70-1 |
---|---|
Molecular Formula |
C36H41N9O10 |
Molecular Weight |
759.8 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C36H41N9O10/c46-17-29(36(55)42-26(32(51)39-16-31(49)50)11-19-5-7-22(47)8-6-19)45-34(53)27(12-20-14-38-24-4-2-1-3-23(20)24)43-35(54)28(13-21-15-37-18-40-21)44-33(52)25-9-10-30(48)41-25/h1-8,14-15,18,25-29,38,46-47H,9-13,16-17H2,(H,37,40)(H,39,51)(H,41,48)(H,42,55)(H,43,54)(H,44,52)(H,45,53)(H,49,50)/t25-,26-,27-,28-,29-/m0/s1 |
InChI Key |
HBRSBSZURRWMML-ZIUUJSQJSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)NCC(=O)O |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CO)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NCC(=O)O |
Origin of Product |
United States |
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